RCK protein is derived from the study of protein-RNA binding mechanisms. It integrates computational techniques with experimental data from RNAcompete assays, which are designed to evaluate how proteins interact with RNA sequences under various conditions. The classification of RCK falls within the broader category of RNA-binding proteins (RBPs), which are essential for numerous cellular functions such as splicing, translation, and RNA stability .
The synthesis of RCK protein involves several sophisticated methodologies, primarily focusing on recombinant DNA technology. This includes:
Advanced techniques such as mass spectrometry may be used to confirm the identity and purity of the synthesized RCK protein .
The molecular structure of RCK protein is characterized by specific domains that facilitate its interaction with RNA. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional conformation of the protein.
Understanding the structural intricacies of RCK is essential for deciphering its functional mechanisms in RNA binding .
RCK protein participates in various biochemical reactions primarily through its binding interactions with RNA molecules. The key reaction types include:
These interactions can be quantitatively analyzed using techniques such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR), providing insights into binding kinetics and affinities .
The mechanism by which RCK exerts its function involves several steps:
Data supporting these mechanisms often come from high-throughput sequencing studies that reveal changes in gene expression profiles upon modulation of RCK activity .
The physical properties of RCK protein include:
Chemical properties include:
These properties are crucial for designing experiments involving RCK, particularly in terms of purification and functional assays
RCK protein has several applications in scientific research:
RCK (Regulator of Conductance of K⁺) proteins exhibit conserved sequence signatures critical for ion channel regulation. The defining feature is the RCK domain (Pfam PF08398), characterized by a Rossmann-fold topology with βαβ motifs that form nucleotide-binding pockets. Primary sequence alignments across species reveal two conserved sequence motifs: the GXG motif in the phosphate-binding loop (P-loop) for ATP coordination and a hydrophobic triad (typically L/V-I-V/L) essential for dimerization interfaces [1] [6]. Eukaryotic Slo channels harbor tandem RCK domains (RCK1 and RCK2), whereas prokaryotes like Bacillus subtilis encode discrete RCK proteins (KtrA, KtrC) sharing 53% sequence identity yet distinct ligand sensitivities [8].
Paralogy significantly influences sequence diversity. B. subtilis KtrA and KtrC diverged through gene duplication, resulting in differential c-di-AMP binding affinities. Variability studies in prokaryotic lineages show RCK paralogs exhibit 19–30% higher sequence diversity than singletons due to subfunctionalization [9]. Conserved salt bridges (e.g., E217-R281 in MthK) and hydrophobic cores maintain structural integrity despite sequence drift [1].
Table 1: Conserved Sequence Motifs in RCK Domains
Motif | Consensus Sequence | Functional Role | Location in Fold |
---|---|---|---|
P-loop | GXGXXG | ATP γ-phosphate coordination | β1-α1 loop |
Hydrophobic | [LIV]-[IV]-[LIVM] | Dimer interface stabilization | β4-β5 strands |
Gating helix | EXXXXR | Linker-pore domain coupling | C-terminal α-helix |
c-di-AMP site | R/K-X(8-12)-F-X-D | Nucleotide second messenger binding | β7-β8 loop |
The RCK domain adopts a Rossmann-fold tertiary structure comprising a central seven-stranded β-sheet (β1–β7) flanked by α-helices. This scaffold coordinates ligands via the β1–α1 loop (ATP), β7–α5 loop (Ca²⁺), and β6–β7 hairpin (c-di-AMP) [1] [10]. The functional unit is a dimer formed through hydrophobic packing between β4 and β5 strands, with salt bridges (e.g., KtrA D150-R190) reinforcing the interface [1] [3].
Quaternary structures exhibit oligomeric plasticity:
Ligands induce conformational shifts. In the MthK channel, Ca²⁺ binding elongates the β7–α5 loop, expanding the ring diameter by 16 Å and opening the pore [10]. Conversely, c-di-AMP binding to B. subtilis KtrC stabilizes ring contraction, inhibiting K⁺ flux [5].
RCK-regulated K⁺ transporters (KtrAB, TrkAH) require octameric RCK rings for activity. Cryo-EM structures reveal three distinct ring conformations governing gating:
In B. subtilis KtrAB, ATP binding induces rigid-body rotation of KtrA dimers, widening the ring and pulling the KtrB transmembrane domains via C-terminal linkers. This mechanism is conserved in MthK, where Ca²⁺ binding expands the RCK ring, exerting ~10 pN force on the pore-lining helices [10]. Hetero-octameric assemblies (e.g., KtrA/KtrC) exhibit hierarchical regulation: KtrC dominates due to higher c-di-AMP affinity (Kd = 0.8 μM vs. KtrA’s 12 μM), enabling precise K⁺ homeostasis during osmotic stress [5] [8].
Table 2: Conformational States of RCK Octameric Rings
State | Ligand Bound | Diameter (Å) | Pore Status | Biological Role |
---|---|---|---|---|
Contracted | None | 80–90 | Closed | Basal inhibition |
Expanded | ATP/Ca²⁺ | 110–120 | Open | K⁺ uptake during osmolarity shift |
Twisted | c-di-AMP | 95–100 | Closed | Prevent turgor loss |
While classic RCK domains are cytoplasmic, outer membrane porins employ analogous β-barrel gating mechanisms. The E. coli porin OmpF forms a 16-stranded β-barrel with extracellular loops (L1–L8) that undergo pH-dependent conformational changes. Acidic conditions (pH ≤4) trigger loop collapse into the vestibule, reducing loop height from 13 Å to 6 Å and occluding the pore [4] [7].
Key structural parallels to RCK include:
Notably, OmpA-like proteins (e.g., Pseudomonas OprF) anchor the outer membrane to peptidoglycan via periplasmic domains adopting Rossmann-like folds. Though not canonical RCK domains, these structures demonstrate convergent evolution for membrane stability regulation [4] [6].
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